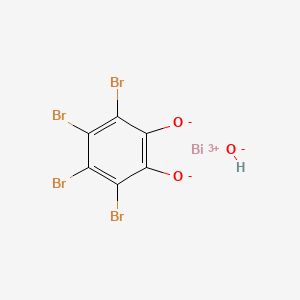
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)-
Vue d'ensemble
Description
This compound is a type of acetamide with a complex structure that includes a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group . It is part of a class of compounds that have found applications in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of this compound or its derivatives typically involves a two-step process. The first step is the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group attached to an acetamide base .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 144-146°C, a boiling point of 346.6±42.0 °C, and a density of 1.666±0.06 g/cm3 .Applications De Recherche Scientifique
Chronic Pain Research
AMG-517 was initially developed as a potential treatment for chronic pain. It showed effectiveness as an analgesic in animal studies by blocking the TRPV1 ion channel, which is implicated in the transmission of pain signals . Although it was not pursued in human clinical trials due to side effects, it remains a valuable tool in understanding pain mechanisms.
Inflammation Research
The TRPV1 channel is also involved in inflammation. AMG-517’s ability to block this channel allows researchers to study the inflammatory process and the channel’s role in various inflammatory diseases .
Analogue Design and Development
AMG-517 serves as a template for the design of new analogues. Researchers use its structure to develop newer compounds with improved properties, such as better water solubility and reduced side effects .
Mécanisme D'action
AMG-517, also known as N-(4-((6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)benzo[d]thiazol-2-yl)acetamide, is a potent and selective antagonist of the TRPV1 ion channel . This compound has been studied for its potential use in the treatment of chronic pain .
Target of Action
The primary target of AMG-517 is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel . This channel plays a crucial role in detecting and regulating body temperature and sensing pain .
Mode of Action
AMG-517 acts as a potent and selective blocker of the TRPV1 ion channel . It effectively and completely inhibits capsaicin, proton, and heat-induced activation of TRPV1 . The compound’s interaction with its target leads to the inhibition of TRPV1, which can result in analgesic effects .
Biochemical Pathways
The TRPV1 ion channel, which is the target of AMG-517, is involved in various biochemical pathways related to pain and inflammation . By blocking this channel, AMG-517 can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of AMG-517’s action primarily involve the blockade of the TRPV1 ion channel . This blockade can lead to analgesic effects, as the TRPV1 channel plays a key role in pain sensation . The compound was found to produce hyperthermia as a side effect in human clinical trials .
Action Environment
The action, efficacy, and stability of AMG-517 can be influenced by various environmental factors. For instance, the compound’s poor water solubility can impact its bioavailability and effectiveness . Additionally, the compound’s tendency to produce hyperthermia as a side effect suggests that its action can be influenced by the body’s internal environment .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTIXVXZQIQWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216178 | |
| Record name | AMG-517 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(4-((6-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl)oxy)-2-benzothiazolyl)- | |
CAS RN |
659730-32-2 | |
| Record name | AMG-517 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMG-517 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMG-517 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)

![2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1666957.png)
![3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1666958.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)
![N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide](/img/structure/B1666960.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1666961.png)

![(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide](/img/structure/B1666966.png)


![2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1666974.png)

